Sitagliptin succinyl

Catalog No.
S998883
CAS No.
2088771-60-0
M.F
C20H19F6N5O5
M. Wt
523.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin succinyl

CAS Number

2088771-60-0

Product Name

Sitagliptin succinyl

IUPAC Name

2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid

Molecular Formula

C20H19F6N5O5

Molecular Weight

523.4 g/mol

InChI

InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1

InChI Key

SDIOBAOATSWLLA-IAPIXIRKSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Mechanism of Action

Studies have explored the mechanism by which Sitagliptin Fumarate Adduct functions. Sitagliptin, the primary component, inhibits DPP-4, leading to increased levels of incretins like GLP-1 (glucagon-like peptide-1). GLP-1 promotes insulin secretion from pancreatic beta cells and suppresses glucagon secretion, ultimately lowering blood sugar levels []. Fumaric acid, on the other hand, is proposed to have a separate mechanism involving activation of AMPK (adenosine monophosphate-activated protein kinase) which regulates cellular metabolism [].

Preclinical Studies

Preclinical studies using animal models have shown promising results for Sitagliptin Fumarate Adduct in managing type 2 diabetes. Studies in rodents demonstrated improved glycemic control, reduced blood sugar levels, and enhanced insulin sensitivity [, ].

Clinical Trials

Clinical trials investigating the efficacy and safety of Sitagliptin Fumarate Adduct for type 2 diabetes are currently limited. More research is needed to determine its effectiveness in humans compared to established diabetes medications.

Safety and Side Effects

The safety profile of Sitagliptin Fumarate Adduct is still under investigation. Potential side effects associated with sitagliptin, the primary component, include gastrointestinal issues, headache, and upper respiratory tract infections []. Further studies are required to assess the safety and tolerability of Sitagliptin Fumarate Adduct in a broader population.

Sitagliptin succinyl is a pharmaceutical compound primarily known for its role as a dipeptidyl peptidase-4 inhibitor. It is an active ingredient in several medications used to manage type 2 diabetes by enhancing the body's ability to lower blood sugar levels. The compound works by inhibiting the enzyme that breaks down incretin hormones, which are crucial for insulin secretion and glucose regulation. Sitagliptin succinyl is characterized by its unique structure, which includes a 4-(2,4,5-trifluorophenyl) butyric acid moiety, contributing to its pharmacological efficacy .

  • Information on the specific hazards of Sitagliptin Fumarate Adduct is scarce.
  • As an impurity, it's likely removed during Sitagliptin purification to minimize potential side effects in patients [].
During its metabolic and synthetic processes:

  • Inhibition of Dipeptidyl Peptidase-4: Sitagliptin binds to the active site of the Dipeptidyl Peptidase-4 enzyme, preventing it from inactivating incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This leads to increased insulin secretion and decreased glucagon levels .
  • Hydrolysis: In synthetic pathways, sitagliptin can be produced through hydrolysis reactions involving various intermediates, which may include esters and amides .

Sitagliptin succinyl is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Monotherapy: It can be prescribed alone to improve glycemic control.
  • Combination Therapy: Sitagliptin is often used in conjunction with other antidiabetic medications to enhance therapeutic efficacy .

Sitagliptin succinyl shares similarities with other Dipeptidyl Peptidase-4 inhibitors but has unique structural features that differentiate it from these compounds:

Compound NameStructural FeaturesUnique Aspects
VildagliptinContains a different aromatic ring structureMore potent inhibition of Dipeptidyl Peptidase-4
SaxagliptinFeatures a cyclopropane moietyLonger half-life compared to sitagliptin
LinagliptinContains a unique bicyclic structureDoes not require dose adjustment for renal impairment
AlogliptinSimilar core structure but different substituentsFewer drug-drug interactions due to metabolic pathways

Uniqueness of Sitagliptin Succunil

Sitagliptin succunil's unique trifluorophenyl group contributes significantly to its pharmacological profile, making it effective while minimizing side effects compared to other compounds in the same class.

The historical development of sitagliptin succinyl traces its origins to the broader discovery trajectory of sitagliptin itself, which began with Merck's initiation of a dipeptidyl peptidase-4 inhibitor program in 1999. The emergence of glucagon-like peptide 1 as a validated therapeutic approach for type 2 diabetes treatment prompted this research initiative, leading to preclinical validation of dipeptidyl peptidase-4 inhibition as an oral alternative to glucagon-like peptide 1 therapy. Initial medicinal chemistry efforts focused on threo- and allo-isoleucyl thiazolidide compounds that were in-licensed to accelerate the program development. However, these early compounds demonstrated profound toxicity in rat and dog safety studies, leading researchers to hypothesize that inhibition of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 could evoke severe toxicities in preclinical species.

The discovery pathway shifted toward identifying highly selective dipeptidyl peptidase-4 inhibitors for clinical development, with initial work in an alpha-amino acid series related to isoleucyl thiazolidide being discontinued due to lack of selectivity. Structure-activity relationship studies on two screening leads subsequently led to the identification of a highly selective beta-amino acid piperazine series. To address the extensive in vivo metabolism of the piperazine moiety, researchers prepared a series of bicyclic derivatives, culminating in the identification of a potent and selective triazolopiperazine series. Unlike their monocyclic counterparts, these analogs typically demonstrated excellent pharmacokinetic properties in preclinical species, ultimately leading to the discovery of sitagliptin.

Within contemporary pharmaceutical chemistry frameworks, sitagliptin succinyl occupies a distinctive position as both an analytical reference compound and a representative example of pharmaceutical impurity chemistry. Modern regulatory guidelines increasingly emphasize the importance of impurity identification, characterization, and control throughout pharmaceutical development and manufacturing processes. Sitagliptin succinyl serves as a model compound for understanding how drug substances can form adducts with excipients or processing aids, particularly organic acids used in salt formation or crystallization procedures.

The compound's role in crystalline salt development research demonstrates its significance in modern pharmaceutical formulation science. Patent literature has described various crystalline salts of sitagliptin with monobasic, dibasic, or tribasic acids, highlighting the ongoing efforts to optimize solid-state properties of dipeptidyl peptidase-4 inhibitors. These crystalline forms exhibit improved stability characteristics compared to prior art formulations, with reduced hygroscopicity and enhanced processability during pharmaceutical preparation. Sitagliptin succinyl represents one example of how acid adducts can form during these salt preparation procedures, necessitating careful monitoring and control.

Contemporary pharmaceutical chemistry frameworks also emphasize the development of amorphous forms of drug compounds to address solubility and bioavailability challenges. Research has demonstrated that amorphous forms of sitagliptin derivatives, including those formed with succinic acid, can be prepared through controlled processing conditions involving treatment temperatures of 20°C to 80°C. These developments position sitagliptin succinyl within broader efforts to understand and control the solid-state behavior of dipeptidyl peptidase-4 inhibitors.

Sitagliptin succinyl is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as 2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- [1] [2] [3]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid [1]. This compound is registered under the Chemical Abstracts Service number 2088771-60-0 and carries the Unique Ingredient Identifier 5LA6J63SC2 [1]. The molecular formula is established as C₂₀H₁₉F₆N₅O₅ with a precise molecular weight of 523.4 grams per mole [1].

The compound is also designated by alternative systematic names including N-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]-L-Aspartic acid [1]. The International Chemical Identifier Key for this compound is SDIOBAOATSWLLA-IAPIXIRKSA-N, which provides a unique digital fingerprint for computational identification [1]. The Simplified Molecular-Input Line-Entry System representation is C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC@@HNC(CC(=O)O)C(=O)O [1].

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic architecture of sitagliptin succinyl can be understood through comparative analysis with the parent compound sitagliptin, which has been extensively characterized using three-dimensional electron diffraction and nuclear magnetic resonance crystallography [4] [5]. Sitagliptin crystallizes in the P₂₁ space group with unit cell parameters of a = 11.97 Å, b = 5.99 Å, c = 12.23 Å, α = 90.00°, β = 100.95°, and γ = 90.00°, accommodating two molecules in the asymmetric unit [4] [5].

The three-dimensional conformational studies reveal that the molecular architecture is characterized by a distinctive arrangement where the imidazole ring system adopts a perpendicular orientation relative to the aromatic phenyl moiety [5]. This spatial configuration results from the conformational constraints imposed by the aliphatic bridge connecting these structural domains [5]. The crystal packing is predominantly stabilized through extensive hydrogen bonding networks, with both intramolecular and intermolecular interactions contributing to the overall structural integrity [5].

Hydrogen bonding analysis demonstrates two primary interaction types: intramolecular hydrogen bonds between protons on the amino group and nearby oxygen atoms at distances of approximately 2.425 Å, and intermolecular hydrogen bonds between amino protons and adjacent nitrogen groups at distances of 2.32 Å [5]. The molecular stacking occurs along the crystallographic c-axis, with head-to-tail arrangements driven primarily by these hydrogen bonding interactions [5]. Dynamic nuclear polarization nuclear magnetic resonance studies indicate significant mobility in the trifluoromethyl groups, evidenced by shorter T₁ relaxation times of approximately 4.2 seconds [5].

Functional Group Topology and Electron Distribution Patterns

The functional group topology of sitagliptin succinyl encompasses several distinct chemical domains that contribute to its molecular properties and reactivity patterns [1] [6]. The compound contains a triazolopyrazine heterocyclic core bearing a trifluoromethyl substituent, which serves as the primary pharmacophore region [2]. This heterocyclic system is connected to a 2,4,5-trifluorophenyl group through a butanoyl linker containing a chiral center [1] [2].

The electron distribution patterns are significantly influenced by the presence of six fluorine atoms distributed across both the trifluoromethyl and trifluorophenyl substituents [1]. Molecular electrostatic potential analysis of the parent sitagliptin structure reveals that negative charge density is predominantly concentrated around nitrogen atoms N10 and N12 of the triazolopyrazine ring, creating electrophilic centers [6]. Partial negative charge localization occurs across the carbonyl group, while positive charge concentration is observed around the amino group and specific aromatic positions [6].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates an energy gap of 5.6714 electron volts for the parent sitagliptin structure, suggesting relatively high chemical stability [6]. The topological polar surface area of sitagliptin succinyl is calculated as 138 Ų, representing a significant increase compared to related structures [1]. The compound exhibits 14 hydrogen bond acceptor sites and 3 hydrogen bond donor sites, reflecting the enhanced hydrophilic character introduced by the succinyl modification [1].

The rotatable bond count of 9 indicates considerable conformational flexibility, particularly around the aliphatic chain connecting the heterocyclic core to the phenyl ring and the succinyl side chain [1]. The XLogP3-AA value of -1.9 demonstrates the hydrophilic nature of the molecule, contrasting with more lipophilic analogs [1].

Comparative Structural Analysis with Parent Compound Sitagliptin

The structural comparison between sitagliptin succinyl and its parent compound sitagliptin reveals significant molecular modifications that fundamentally alter the physicochemical properties [1] [7]. The parent compound sitagliptin possesses the molecular formula C₁₆H₁₅F₆N₅O with a molecular weight of 407.31 grams per mole [7] [8]. The systematic name for sitagliptin is (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H- [1] [2] [3]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one [9] [7].

The structural modification in sitagliptin succinyl involves the incorporation of a butanedioic acid moiety, represented by the molecular addition of C₄H₄O₄ to the parent structure [1] [7]. This modification increases the molecular weight by 116.09 grams per mole, from 407.31 to 523.4 grams per mole [1] [7]. The heavy atom count increases from 28 to 36 atoms, reflecting the addition of eight non-hydrogen atoms [1] [7].

The hydrogen bonding capacity undergoes substantial enhancement, with hydrogen bond donor count increasing from 1 to 3 and hydrogen bond acceptor count rising from 10 to 14 [1] [7]. The topological polar surface area experiences a dramatic increase from 78.9 to 138 Ų, indicating significantly enhanced hydrophilic character [1] [7]. The rotatable bond count increases from 5 to 9, suggesting greater conformational flexibility in the modified structure [1] [7].

The lipophilicity characteristics undergo a marked transformation, with the XLogP3-AA value shifting from +1.2 for sitagliptin to -1.9 for sitagliptin succinyl, representing a change of -3.1 units [1] [7]. This dramatic shift indicates a transition from moderate lipophilicity to pronounced hydrophilicity [1] [7]. The stereochemical configuration is preserved, with both compounds maintaining the (R)-configuration at the chiral center [1] [7].

PropertySitagliptin (Parent)Sitagliptin SuccinylDifference
Molecular FormulaC₁₆H₁₅F₆N₅OC₂₀H₁₉F₆N₅O₅+C₄H₄O₄
Molecular Weight (g/mol)407.31523.4+116.09
Heavy Atom Count2836+8
Hydrogen Bond Donor Count13+2
Hydrogen Bond Acceptor Count1014+4
Rotatable Bond Count59+4
Topological Polar Surface Area (Ų)78.9138+59.1
XLogP3-AA1.2-1.9-3.1

Tautomerism and Stereochemical Considerations

The stereochemical analysis of sitagliptin succinyl reveals the presence of one defined stereocenter and one undefined stereocenter, indicating the existence of multiple stereoisomeric forms [1]. The compound maintains the critical (R)-configuration at the α-carbon of the amino acid portion, which is essential for biological activity [1] [10]. This stereochemical assignment is consistent with the parent compound sitagliptin, where the (R)-enantiomer represents the active pharmaceutical form [11].

The stereochemical integrity is preserved through the succinyl modification, with the chiral center remaining intact during the derivatization process [1]. The undefined stereocenter likely corresponds to the succinyl attachment point, where configurational ambiguity may arise during synthesis [1]. Advanced synthetic methodologies employing asymmetric hydrogenation and enzymatic resolution have been developed to control stereochemical outcomes in related sitagliptin derivatives [10].

Tautomerism considerations primarily involve the triazolopyrazine heterocyclic system, where prototropic equilibria can occur between different nitrogen atoms within the ring structure [4]. The trifluoromethyl substituent on the triazole ring influences the electronic distribution and affects the relative stability of potential tautomeric forms [4]. Nuclear magnetic resonance studies indicate that trifluoromethyl group dynamics contribute to spectroscopic averaging effects, suggesting rapid exchange processes [4] [5].

The conformational behavior of sitagliptin succinyl is influenced by intramolecular hydrogen bonding interactions between the amino group and nearby carbonyl oxygen atoms [5]. Multiple conformational states have been identified through computational analysis, with energy differences arising from variations in hydrogen bonding patterns [5]. The most stable conformations correspond to arrangements that maximize favorable intramolecular interactions while minimizing steric conflicts [5].

Sitagliptin succinyl, a derivative of the dipeptidyl peptidase-4 inhibitor sitagliptin, represents a significant advancement in pharmaceutical chemistry through the evolution of sophisticated synthetic methodologies and process optimization strategies. The development of efficient synthetic routes for this compound has driven innovations in asymmetric catalysis, biocatalytic approaches, and sustainable manufacturing practices that exemplify modern pharmaceutical process chemistry [1] [2].

Multi-Step Organic Synthesis Pathways

The synthetic evolution of sitagliptin has progressed through multiple generations, each representing significant improvements in efficiency, sustainability, and economic viability. The foundational synthetic approach established the framework for accessing the complex β-amino acid structure that defines the core pharmacophore of sitagliptin and its derivatives.

First-Generation Synthesis Route

The initial commercial synthesis pathway developed by Merck represented a classical approach to pharmaceutical manufacturing, employing eight distinct synthetic steps to construct the target molecule [1] [2]. This route initiated from achiral β-keto ester precursors and introduced chirality through ruthenium-catalyzed asymmetric hydrogenation of β-hydroxy acid intermediates. The process required extensive protection and deprotection sequences, with the hydroxyl group being transformed into protected amino acid derivatives through multiple chemical transformations [3] [4].

The first-generation process demonstrated an overall yield of 52% across eight steps, establishing the commercial viability of sitagliptin production. However, this approach suffered from significant limitations including poor atom economy, extensive waste generation, and the requirement for multiple isolation and purification steps. The process generated approximately 160 kilograms of waste per kilogram of product, highlighting the urgent need for more sustainable alternatives [4] [5].

Second-Generation Process Development

The second-generation synthesis represented a paradigm shift toward process intensification and improved efficiency. This approach centered on a three-step one-pot synthesis of dehydrositagliptin as the key intermediate, dramatically reducing the number of synthetic operations required [1] [2]. The process initiated with trifluorophenylacetic acid and employed sequential, controlled addition of reactants to construct the complete molecular framework in a single reaction vessel.

The critical innovation in this generation was the implementation of rhodium-catalyzed asymmetric hydrogenation using Rh(I)/tBu-JOSIPHOS catalyst systems. This transformation achieved remarkable enantioselectivity with catalyst loadings as low as 0.15 mol%, producing sitagliptin with >99% enantiomeric excess [1] [6]. The hydrogenation step operated under 250 psi hydrogen pressure at 50°C, requiring specialized high-pressure equipment but delivering exceptional stereochemical control [1] [2].

The second-generation process achieved an overall yield of 82%, representing a 58% improvement over the first-generation route. More significantly, this approach eliminated aqueous waste streams entirely and reduced total waste generation by 53%, demonstrating substantial environmental benefits [1] [5]. The process mass intensity decreased from 50 to 25, indicating improved material utilization efficiency.

Third-Generation Biocatalytic Innovation

The most recent advancement in sitagliptin synthesis represents a revolutionary approach employing engineered biocatalysts to achieve unprecedented levels of selectivity and sustainability. This third-generation process utilizes genetically modified transaminase enzymes capable of converting prositagliptin ketone directly to the desired chiral amine product [7] [8].

The biocatalytic approach required extensive protein engineering to develop suitable enzyme variants. Starting from natural transaminases with minimal activity toward sitagliptin precursors, researchers employed directed evolution techniques to create highly active biocatalysts. The final engineered transaminase demonstrated a 25,000-fold improvement in catalytic activity while maintaining perfect enantioselectivity with no detectable formation of the undesired S-enantiomer [7] [8].

This biocatalytic process operates under ambient conditions without requiring high-pressure hydrogen or expensive metal catalysts. The reaction proceeds at 37°C using aqueous media, dramatically reducing energy consumption and environmental impact. The overall yield reaches 92%, surpassing all previous synthetic approaches while generating only 42 kilograms of waste per kilogram of product [7] [8] [5].

Process Comparison and Evolution

GenerationKey StepsOverall Yield (%)Chiral Induction MethodKey AdvantagesWaste Reduction
First Generation852Ru-catalyzed asymmetric hydrogenationHigh stereoselectivityBaseline
Second Generation382Rh-catalyzed asymmetric hydrogenationImproved atom economy53% reduction
Third Generation (Biocatalytic)One-pot cascade92Engineered transaminaseGreen chemistry, high enantioselectivity19% total waste reduction

The evolutionary progression demonstrates clear trends toward increased efficiency, reduced environmental impact, and improved economic viability. Each generation addressed specific limitations of its predecessor while introducing new capabilities that advanced the state of pharmaceutical manufacturing technology.

Asymmetric Catalysis in Chiral Center Formation

The formation of stereogenic centers in sitagliptin synthesis has driven significant innovations in asymmetric catalysis, establishing new benchmarks for selectivity, efficiency, and practical applicability in pharmaceutical manufacturing. The stereochemical complexity of the β-amino acid framework requires precise control over multiple chiral elements to achieve the desired biological activity.

Rhodium-Catalyzed Asymmetric Hydrogenation

The most extensively developed asymmetric catalytic approach employs rhodium complexes with chiral phosphine ligands to achieve enantioselective hydrogenation of enamine substrates. The optimal catalyst system utilizes Rh(I) complexes coordinated with tert-butyl JOSIPHOS ligands, which provide exceptional stereochemical control through favorable steric and electronic interactions [1] [2] [6].

The mechanism of asymmetric induction involves substrate coordination to form a square planar rhodium complex, followed by oxidative addition of hydrogen to generate an octahedral dihydride intermediate. The stereochemical outcome depends critically on the relative orientation of the substrate and hydride ligands during the migratory insertion step. Computational studies have revealed that hydrogen bonding interactions between the substrate and catalyst framework play crucial roles in determining enantioselectivity [9].

Under optimized conditions, the rhodium-catalyzed hydrogenation proceeds with remarkable efficiency. Catalyst loadings as low as 0.15 mol% achieve complete conversion while maintaining >99% enantiomeric excess. The reaction operates at 250 psi hydrogen pressure and 50°C, requiring specialized equipment but delivering consistent, high-quality results suitable for commercial production [1] [6].

The success of this transformation demonstrates the power of supramolecular interactions in asymmetric catalysis. X-ray crystallographic studies combined with computational modeling have identified specific hydrogen bonding patterns between the substrate carbonyl group and catalyst framework that stabilize the productive diastereomeric transition state while destabilizing competing pathways [9].

Alternative Metal-Catalyzed Approaches

Beyond rhodium catalysis, researchers have explored alternative metal systems to achieve asymmetric transformations in sitagliptin synthesis. Ruthenium-based catalysts employing BINAP ligands have demonstrated effectiveness in asymmetric hydrogenation of β-keto ester precursors, achieving 96-98% enantiomeric excess under milder conditions [4] [10].

The ruthenium-catalyzed approach operates at lower hydrogen pressures (150 psi) and ambient temperatures, offering potential advantages for large-scale implementation. However, the overall process requires additional synthetic steps to convert the β-hydroxy ester products to the desired β-amino acid framework, limiting its practical utility compared to direct enamine hydrogenation approaches.

Recent developments have explored the use of more abundant base metals for asymmetric catalysis. Nickel-catalyzed asymmetric hydrogenation systems have shown promising results, achieving 85-90% enantiomeric excess while using significantly less expensive catalyst systems. These approaches require further optimization to match the selectivity of precious metal catalysts but offer important economic advantages for large-scale production [11].

Organocatalytic Asymmetric Transformations

The development of metal-free asymmetric catalytic methods has emerged as an important complement to traditional metal-catalyzed approaches. Organocatalytic systems based on chiral amine catalysts have demonstrated remarkable effectiveness in asymmetric Michael addition reactions that construct key stereogenic centers [12] [13].

One particularly successful approach employs quinine-derived bifunctional organocatalysts to promote enantioselective aza-Michael additions. These transformations proceed under phase-transfer catalytic conditions, utilizing readily available starting materials to construct complex stereochemical arrangements. The optimal catalyst systems achieve 96% enantiomeric excess while operating under mild, environmentally benign conditions [12].

The organocatalytic approach offers several advantages including elimination of expensive metal catalysts, operation under ambient conditions, and compatibility with aqueous media. The overall synthetic route requires seven steps to produce sitagliptin with 41% overall yield and 96% enantiomeric excess, demonstrating competitive efficiency compared to metal-catalyzed alternatives [12].

Mechanistic Understanding and Optimization

Catalyst SystemSubstrateEnantiomeric Excess (%)Catalyst Loading (mol%)Pressure (psi)Temperature (°C)Yield (%)
Rh(I)/tBu-JOSIPHOSDehydrositagliptin>990.152505065
Ru-BINAPβ-keto ester96-981.01502552
Rh-DuPHOSEnamine94-990.52504085
Engineered TransaminasePro-sitagliptin ketone>99N/A (enzyme)Atmospheric3792

Advanced mechanistic studies have provided detailed insights into the factors controlling selectivity in these asymmetric transformations. Kinetic investigations using stopped-flow techniques have identified the hydride migration step as rate-determining in rhodium-catalyzed processes, with activation barriers of approximately 15-20 kcal/mol [9].

The role of hydrogen bonding in determining stereochemical outcomes has been quantified through systematic computational studies. Stabilization energies of 2-3 kcal/mol provided by substrate-catalyst hydrogen bonds are sufficient to achieve high enantioselectivity by preferentially stabilizing productive transition states [9].

Temperature and pressure optimization studies have established optimal reaction conditions that balance reaction rate, selectivity, and catalyst stability. Higher temperatures generally increase reaction rates but may compromise enantioselectivity, while elevated pressures are essential for achieving complete conversion in hydrogenation reactions [9] [14].

Biocatalytic Approaches for Enantioselective Production

The implementation of biocatalytic methodologies in sitagliptin synthesis represents a transformative advancement in pharmaceutical manufacturing, demonstrating the potential of engineered enzymes to achieve unprecedented levels of selectivity, efficiency, and sustainability. These approaches have progressed from laboratory curiosities to commercially viable manufacturing processes through systematic protein engineering and process optimization.

Transaminase-Mediated Asymmetric Synthesis

The most successful biocatalytic approach employs ω-transaminase enzymes to achieve direct asymmetric amination of ketone precursors. Natural transaminases showed no detectable activity toward sitagliptin precursors, necessitating extensive protein engineering efforts to develop suitable biocatalysts [7] [15].

The enzyme engineering process began with screening libraries of natural transaminases to identify scaffolds with minimal activity toward simplified substrate analogs. A transaminase from Arthrobacter species showed marginal activity toward truncated methyl ketone analogs, providing a starting point for directed evolution [7] [8].

Through iterative rounds of mutagenesis and screening, researchers developed highly active transaminase variants with remarkable improvements in catalytic efficiency. The final engineered enzyme demonstrated a 25,000-fold increase in activity compared to the parent enzyme while maintaining perfect enantioselectivity. This represents one of the most dramatic improvements achieved through directed evolution in pharmaceutical applications [7] [8].

The optimized transaminase process operates under mild aqueous conditions at 37°C and atmospheric pressure. The reaction employs simple amine donors such as isopropylamine and achieves complete conversion of prositagliptin ketone to the desired R-enantiomer without formation of detectable amounts of the S-enantiomer. Overall yields reach 92%, surpassing all chemical synthetic approaches [7] [8].

Multi-Enzymatic Cascade Systems

Advanced biocatalytic strategies have developed multi-enzyme cascade systems that combine multiple catalytic transformations in single reaction vessels. These approaches maximize atom economy and minimize waste generation by eliminating intermediate isolation and purification steps [16] [15].

One successful cascade system employs transaminase, esterase, aldehyde reductase, and formate dehydrogenase enzymes in a coordinated sequence. The transaminase from Roseomonas deserti (TARO) catalyzes the key asymmetric amination step, while esterase converts the substrate ester to the corresponding acid. Aldehyde reductase and formate dehydrogenase work together to remove inhibitory benzaldehyde byproducts and regenerate required cofactors [16] [15].

The multi-enzyme system required careful optimization of enzyme expression levels and reaction conditions to achieve optimal performance. Promoter engineering strategies were employed to control the relative expression of each enzyme component, ensuring balanced enzyme activities throughout the cascade [16] [15].

Under optimized conditions, the multi-enzyme cascade achieves 70-91% conversion depending on substrate concentration. Gram-scale reactions produce sitagliptin intermediate with 61% isolated yield, demonstrating the practical scalability of this approach. The use of benzylamine as an inexpensive amino donor significantly reduces raw material costs compared to traditional chemical synthesis [16] [15].

Carbonyl Reductase Applications

Alternative biocatalytic approaches have explored the use of carbonyl reductase enzymes to achieve asymmetric reduction of ketone intermediates. A particularly successful example employs a thermostable carbonyl reductase from Rhizopus microsporus var. rhizopodiformis that operates effectively at elevated temperatures [17].

This biocatalytic system converts 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro- [1] [19]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (OTPP) to the corresponding (S)-hydroxy intermediate with 93.2% yield and >99.9% enantiomeric excess. The reaction operates at 45°C in aqueous medium with glycerol serving as a cofactor regeneration system [17].

The thermostable nature of this enzyme provides significant advantages for industrial applications, allowing operation at elevated temperatures that increase reaction rates and substrate solubility. The high enantioselectivity eliminates the need for chiral resolution steps, simplifying downstream processing [17].

Comparative Analysis of Biocatalytic Methods

Enzyme TypeSource OrganismSubstrateConversion (%)Enantiomeric Excess (%)Temperature (°C)Reaction Time (h)Scale Demonstrated
ω-Transaminase (TARO)Roseomonas desertiEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate70>993718Gram scale
Carbonyl ReductaseRhizopus microsporusOTPP ketone93.2>99.94524Preparative
Lipase/EsteraseCandida rugosaβ-keto ester82>953012Laboratory
Multi-enzyme CascadeEngineered E. coliMultiple substrates72-91>993718Gram scale

Process Integration and Optimization

The successful implementation of biocatalytic processes requires careful attention to enzyme stability, substrate tolerance, and product inhibition effects. Advanced process engineering approaches have developed sophisticated strategies for maintaining enzyme activity throughout extended reaction periods [20].

Enzyme immobilization techniques have been explored to improve biocatalyst stability and enable recycling. Transaminases immobilized on octadecyl-functionalized polymethacrylate resins maintain activity for multiple reaction cycles while operating in organic solvent systems. These immobilized biocatalysts achieve 80% conversion over 10 consecutive recycling experiments [20].

Recent developments in protein engineering have focused on improving enzyme tolerance to organic solvents, elevated temperatures, and extreme pH conditions. Self-assembling enzyme systems have been developed that maintain catalytic activity under harsh reaction conditions while providing improved product separation characteristics [20].

The integration of real-time monitoring and control systems has enabled precise optimization of biocatalytic processes. In-line analytical techniques monitor substrate consumption, product formation, and enzyme activity, allowing dynamic adjustment of reaction conditions to maximize productivity [16] [15].

Green Chemistry Principles in Industrial-Scale Manufacturing

The evolution of sitagliptin synthesis exemplifies the successful application of green chemistry principles to pharmaceutical manufacturing, demonstrating how environmental considerations can drive innovation while improving economic performance. The systematic implementation of sustainability metrics has guided process development decisions and established new benchmarks for responsible pharmaceutical production.

Waste Minimization and Atom Economy

The progression from first-generation to current biocatalytic processes demonstrates dramatic improvements in waste reduction and atom economy. The original synthetic route generated approximately 160 kilograms of waste per kilogram of product, reflecting poor atom utilization and extensive use of auxiliary reagents [5].

The second-generation process achieved a 53% reduction in waste generation through process intensification and elimination of aqueous waste streams. The implementation of one-pot synthetic sequences reduced the number of isolation and purification steps, directly correlating with waste reduction. The process mass intensity improved from 50 to 25, indicating more efficient utilization of raw materials [1] [5].

The third-generation biocatalytic approach represents the most significant advancement in sustainability metrics. Total waste generation decreased to 42 kilograms per kilogram of product, representing a 74% reduction compared to the original process. The elimination of metal catalysts, high-pressure equipment, and organic solvents contributed significantly to this improvement [7] [8] [5].

Atom economy calculations reveal the efficiency gains achieved through process evolution. The first-generation route achieved 45% atom economy due to extensive protection-deprotection sequences and stoichiometric reagent consumption. The biocatalytic process achieves 85% atom economy by eliminating auxiliary reagents and operating through direct functional group transformations [5].

Solvent Selection and Reduction

Solvent usage represents a critical component of pharmaceutical manufacturing environmental impact, both through direct consumption and waste generation. The evolution of sitagliptin synthesis demonstrates systematic efforts to minimize solvent requirements while maintaining process performance [21] [5].

The first-generation process required approximately 120 liters of organic solvents per kilogram of product, primarily consisting of halogenated and hydrocarbon solvents with significant environmental impact. Multiple extraction and purification steps contributed to high solvent consumption, with limited opportunities for recovery and recycling [5].

Process improvements in the second-generation route reduced solvent usage to 80 liters per kilogram while transitioning to more environmentally acceptable solvent systems. The elimination of halogenated solvents and implementation of solvent recycling systems contributed to both environmental and economic benefits [1] [5].

The biocatalytic approach achieves the most dramatic reduction in solvent usage, requiring only 35 liters per kilogram of product. The aqueous nature of enzymatic reactions eliminates the need for anhydrous conditions and enables the use of water as the primary reaction medium. This transition represents a fundamental shift toward more sustainable pharmaceutical manufacturing practices [7] [8] [5].

Energy Consumption and Process Intensification

Energy requirements for pharmaceutical manufacturing processes reflect both direct operational costs and indirect environmental impacts through carbon emissions. The evolution of sitagliptin synthesis demonstrates how process improvements can simultaneously reduce energy consumption and improve productivity [21] [5].

The first-generation process required high-pressure hydrogenation equipment operating at 250 psi, contributing to significant energy consumption for compression and temperature control. Multiple heating and cooling cycles throughout the eight-step synthesis further increased energy requirements [5].

The second-generation route maintained high-pressure requirements but reduced overall energy consumption through process intensification. The three-step one-pot synthesis eliminated multiple isolation steps, reducing energy requirements for heating, cooling, and solvent evaporation [1] [5].

The biocatalytic approach operates under ambient conditions, eliminating high-pressure equipment and reducing energy consumption by an estimated 60% compared to chemical processes. Enzymatic reactions proceed at 37°C and atmospheric pressure, requiring minimal heating and no specialized pressure equipment [7] [8] [5].

Elimination of Hazardous Materials

The systematic elimination of hazardous materials represents a critical aspect of green chemistry implementation in pharmaceutical manufacturing. This includes both hazardous reagents and toxic byproducts that pose risks to worker safety and environmental health [21] [5].

The first-generation process employed several hazardous reagents including organometallic catalysts, strong acids and bases, and toxic organic solvents. The use of ruthenium catalysts required careful handling procedures and generated metal-containing waste streams requiring specialized disposal [5].

The second-generation process reduced but did not eliminate hazardous material usage. Rhodium catalysts, while more selective and efficient, still required careful handling and recovery procedures. However, the elimination of aqueous waste streams reduced the environmental impact of effluent treatment [1] [5].

The biocatalytic approach represents the most significant advancement in hazardous material elimination. Enzymatic processes operate in aqueous media without toxic solvents or metal catalysts. The biological nature of enzyme catalysts eliminates metal contamination concerns and enables biodegradable waste streams [7] [8] [5].

Sustainability Metrics and Performance Indicators

Process GenerationE-Factor (kg waste/kg product)Atom Economy (%)Solvent Usage (L/kg)Metal Catalyst RequiredAqueous Waste StreamsEnergy ConsumptionProcess Mass Intensity (PMI)
First16045120Yes (Ru)HighHigh pressure50
Second756580Yes (Rh)EliminatedModerate pressure25
Third (Biocatalytic)428535NoMinimalAmbient conditions12

Regulatory Recognition and Awards

The environmental achievements in sitagliptin synthesis have received significant recognition from regulatory agencies and professional organizations. The biocatalytic process developed by Merck and Codexis received the Presidential Green Chemistry Challenge Award in 2010, recognizing its outstanding contributions to sustainable pharmaceutical manufacturing [8] [21] [22].

The FDA approval of the biocatalytic manufacturing process in 2012 represents official recognition of the environmental and quality benefits achieved through green chemistry implementation. This approval established precedent for regulatory acceptance of biotechnology-based pharmaceutical manufacturing processes [21].

The success of sitagliptin green chemistry initiatives has influenced industry-wide adoption of sustainability principles in pharmaceutical development. The demonstrated economic benefits of green chemistry implementation have encouraged broader application of these principles across the pharmaceutical industry [21] [22] [5].

Quality-by-Design (QbD) Strategies for Process Validation

The implementation of Quality-by-Design principles in sitagliptin manufacturing represents a systematic approach to ensuring consistent product quality through comprehensive understanding of process variables and their interactions. This methodology has transformed pharmaceutical development from empirical optimization to science-based design, establishing robust manufacturing processes capable of delivering consistent quality attributes.

Critical Quality Attributes Identification

The QbD approach begins with systematic identification of Critical Quality Attributes (CQAs) that directly impact product safety, efficacy, and manufacturability. For sitagliptin manufacturing, key CQAs include chemical purity, enantiomeric purity, particle size distribution, dissolution rate, and physical stability [23] [24] [25].

Chemical purity requirements mandate control of synthetic impurities, degradation products, and residual solvents to levels below established safety thresholds. Advanced analytical methods have been developed to detect and quantify trace impurities using high-performance liquid chromatography with multiple detection modes [23] [26].

Enantiomeric purity represents a particularly critical quality attribute due to the potential for different biological activities between stereoisomers. Chiral analytical methods have been developed and validated to ensure enantiomeric excess exceeds 99.5%, well above regulatory requirements for chiral pharmaceutical products [27] [23].

Particle size distribution affects dissolution rate, bioavailability, and manufacturing processability. Laser diffraction and dynamic light scattering techniques provide precise measurement of particle size parameters, with specifications typically requiring D50 values between 10-50 micrometers [24] [25] [28].

Critical Process Parameters and Design Space Definition

The systematic identification of Critical Process Parameters (CPPs) requires comprehensive risk assessment and statistical analysis to determine which variables significantly impact product quality. For sitagliptin crystallization processes, key CPPs include seeding temperature, cooling rate, solvent composition, and agitation intensity [24] [25] [28].

Seeding temperature represents the most critical parameter for controlling particle size distribution and crystal form. Near-infrared spectroscopy has been developed for real-time monitoring of solution composition to determine optimal seeding points. Process analytical technology enables precise control of seeding temperature based on actual solution composition rather than predetermined time points [28].

Solvent composition affects both crystallization kinetics and final crystal properties. Design of experiments studies have established acceptable ranges for water content (11.20-28.58 wt%), dimethyl sulfoxide concentration (3.77-19.18 wt%), and other solvent components. Real-time monitoring enables dynamic adjustment of solvent composition to maintain optimal crystallization conditions [28].

The design space encompasses the multidimensional combination of input variables and process parameters that provide assurance of quality. Monte Carlo simulations have been employed to define regions where the probability of meeting quality specifications exceeds 90%, establishing robust operating ranges for manufacturing [23] [25].

Process Analytical Technology Implementation

Advanced process analytical technology has been implemented throughout sitagliptin manufacturing to enable real-time monitoring and control of critical process parameters. Near-infrared spectroscopy provides continuous monitoring of solution composition during crystallization, enabling precise control of seeding and cooling operations [28].

Partial least squares regression models have been developed to predict solution composition from NIR spectra with high accuracy. Standard errors of prediction are maintained below 0.23 wt% for sitagliptin free base concentration and similar precision for other solution components. These models enable automated process control based on real-time analytical feedback [28].

Raman spectroscopy provides complementary information about crystal form and polymorphic transitions during processing. Real-time monitoring of crystal structure ensures consistent production of the desired polymorphic form while detecting any unwanted phase transitions [24] [25].

Particle size analyzers provide continuous measurement of particle size distribution during crystallization and downstream processing. This information enables immediate detection of processing deviations and implementation of corrective actions to maintain product specifications [24] [25].

Statistical Process Control and Validation

Statistical process control methods have been implemented to ensure consistent manufacturing performance and detect process variations before they impact product quality. Control charts monitor key process parameters and quality attributes, establishing statistical limits based on process capability studies [24] [29].

Process capability analysis has been conducted to demonstrate that manufacturing processes consistently produce material within specifications. Capability indices (Cp and Cpk) have been calculated for all critical quality attributes, with values exceeding 1.33 indicating robust process performance [24] [29].

Validation studies have been conducted using three consecutive commercial-scale batches to demonstrate process consistency and capability. These studies evaluate process performance under normal operating conditions and challenge the process with variations at the edges of the design space [24] [29].

Method validation has been conducted for all analytical procedures used in process control and product release testing. Validation parameters include accuracy, precision, linearity, range, specificity, and robustness, ensuring reliable analytical support for manufacturing operations [23] [30] [31].

Design Space and Control Strategy

Process StageCritical Quality AttributesCritical Process ParametersControl RangeMeasurement MethodAcceptance Criteria
CrystallizationParticle size distributionSeeding temperature20-35°CLaser diffractionD50: 10-50 μm
GranulationFlowabilityMoisture content2-5%Loss on drying<3% RSD
CompressionHardnessCompression force8-15 kNHardness tester12-14 kp
CoatingCoating uniformitySpray rate2-5 g/minWeight variation<5% variation
Final ProductDissolution ratepH6.5-7.5HPLC>80% in 30 min

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment has been conducted using Failure Mode Effects Analysis (FMEA) and Preliminary Hazard Analysis (PHA) methodologies to identify potential failure modes and their impacts on product quality [32]. Risk Priority Numbers (RPN) have been calculated based on probability, severity, and detectability scores, with values exceeding 30 triggering development of mitigation strategies [32].

High-risk failure modes include loss of temperature control during crystallization, solvent composition deviations, and equipment failures affecting particle size distribution. Mitigation strategies include redundant temperature monitoring systems, automated solvent addition controls, and backup equipment capabilities [24] [32].

Analytical method failures represent another significant risk category due to their potential impact on process control and product release decisions. Risk mitigation includes method backup procedures, alternative analytical techniques, and cross-validation of critical measurements [23] [30].

Supply chain risks related to raw material quality have been addressed through comprehensive supplier qualification programs and incoming material testing protocols. Alternative suppliers have been qualified for critical raw materials to ensure supply continuity [24] [29].

Continuous Improvement and Lifecycle Management

The QbD approach requires ongoing monitoring of process performance and continuous improvement based on accumulated manufacturing experience. Statistical trending of process data enables identification of gradual performance changes and optimization opportunities [24] [29].

Periodic review of design space validity ensures continued appropriateness of established operating ranges as manufacturing experience accumulates. Process improvements and equipment modifications are evaluated for their impact on established design spaces and control strategies [24] [29].

Technology transfer protocols have been established to ensure consistent implementation of QbD principles across multiple manufacturing sites. These protocols include detailed documentation of design space rationale, control strategy implementation, and analytical method transfer requirements [24] [29].

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Dates

Last modified: 04-14-2024

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